molecular formula C13H20N2 B12986160 (R)-1-Benzyl-3-ethylpyrrolidin-3-amine

(R)-1-Benzyl-3-ethylpyrrolidin-3-amine

Cat. No.: B12986160
M. Wt: 204.31 g/mol
InChI Key: DMCHUIKZIOTHEZ-CYBMUJFWSA-N
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Description

Significance of Chiral Amines in Contemporary Organic Synthesis

Chiral amines are fundamental building blocks in the synthesis of a vast array of valuable molecules. core.ac.uknih.gov They are integral structural motifs in many natural products, pharmaceuticals, and agrochemicals. nih.govgoogle.com It is estimated that approximately 40-45% of small-molecule drugs contain a chiral amine fragment, underscoring their significance in medicinal chemistry. nih.gov The asymmetric synthesis of these amines is a highly sought-after goal in organic chemistry because the specific stereochemistry of the amine is often directly linked to the biological activity and therapeutic efficacy of the final product. nih.govrsc.org

The development of methods for the enantioselective synthesis of chiral amines has been a major focus of research. core.ac.uk Key strategies include the asymmetric hydrogenation of imines and enamines, reductive amination, hydroamination, and allylic amination. core.ac.uknih.gov The success of these methods often relies on sophisticated transition-metal catalysts paired with chiral ligands or, increasingly, on biocatalytic approaches using engineered enzymes like transaminases and amine dehydrogenases. nih.govrsc.org These advanced synthetic tools provide access to enantiomerically pure amines, which are crucial intermediates for constructing more complex chiral molecules. google.com

Prominence of the Pyrrolidine (B122466) Framework in Diverse Chemical Structures

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry and natural product synthesis. nih.gov Also known as tetrahydropyrrole, its structure is found in the amino acid proline, as well as in numerous alkaloids like nicotine (B1678760) and hygrine. simsonpharma.com The versatility of the pyrrolidine framework has led to its incorporation into a wide range of approved drugs with diverse therapeutic applications, including the antihypertensive enalapril, the antibiotic clindamycin, and the nootropic aniracetam.

The prominence of the pyrrolidine ring stems from several key features. As a saturated, non-planar ring, it provides access to three-dimensional chemical space, which is advantageous for binding to complex biological targets like proteins and enzymes. nih.govnih.gov The presence of stereogenic carbon atoms within the ring allows for the creation of multiple distinct stereoisomers, each of which can exhibit a different biological profile. nih.govnih.gov This structural and stereochemical diversity makes the pyrrolidine skeleton a highly adaptable and valuable component for designing novel, biologically active compounds.

Comparison of Pyrrolidine and Related Cyclic Scaffolds nih.gov
PropertyPyrrolidineCyclopentanePyrrole (Aromatic)
Hybridizationsp³sp³sp²
GeometryNon-planar (3D)Non-planar (3D)Planar (2D)
Polarity (Dipole Moment)PolarNon-polarPolar
Key FeatureBasic Nitrogen, H-bond acceptorHydrophobic scaffoldAromatic, H-bond donor

Structural Context and Stereochemical Importance of (R)-1-Benzyl-3-ethylpyrrolidin-3-amine

This compound is a specific chiral amine that embodies the structural complexity achievable within the pyrrolidine framework. Its key feature is a quaternary stereocenter at the C-3 position of the pyrrolidine ring, meaning the carbon atom is bonded to four different non-hydrogen groups: the amine, an ethyl group, and two carbons of the ring. Such α-tertiary amines, particularly those with a fully substituted chiral center, are attractive motifs in medicinal chemistry but present significant synthetic challenges. rsc.orgacs.org

The synthesis of molecules like this compound is not trivial. General strategies for creating chiral α-tertiary amines often involve methods like the enantioselective addition of organometallic reagents to ketimines or asymmetric alkylations. rsc.org A plausible, though not specifically documented, synthetic route could originate from 1-Benzyl-3-pyrrolidinone. This would involve an initial α-ethylation to form 1-benzyl-3-ethyl-pyrrolidin-3-one, followed by an asymmetric reductive amination or a related process to install the amine group stereoselectively, yielding the desired (R)-enantiomer. Controlling the stereochemistry at the congested quaternary center is the critical challenge in such a sequence.

Physicochemical Properties of this compound
IdentifierValueSource
CAS Number914916-20-4
Molecular FormulaC₁₃H₂₀N₂ a2bchem.com
Molecular Weight204.31 g/mol a2bchem.com
Structural ClassChiral α-Tertiary Amine with a Quaternary Stereocenter

The synthesis of a chiral molecule as a single, pure enantiomer is of extreme importance in chemistry and pharmacology. nih.gov The two enantiomers (mirror images) of a chiral molecule can have drastically different interactions with other chiral molecules, such as the proteins, enzymes, and receptors found in living organisms. nih.gov This difference in interaction can lead to one enantiomer producing a desired therapeutic effect while the other is inactive or, in some cases, causes severe adverse effects. nih.gov

The infamous case of thalidomide (B1683933) serves as a stark reminder of this principle. One enantiomer of thalidomide was an effective sedative, while the other was found to be a potent teratogen, causing birth defects. Therefore, the ability to produce and utilize a single enantiomer, such as this compound, rather than a racemic mixture (a 1:1 mixture of both enantiomers), is not merely an academic challenge. It is a critical requirement for safety and efficacy in the development of new drugs and other bioactive compounds, ensuring that the biological activity is predictable and free from the unintended effects of an unwanted stereoisomer. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

IUPAC Name

(3R)-1-benzyl-3-ethylpyrrolidin-3-amine

InChI

InChI=1S/C13H20N2/c1-2-13(14)8-9-15(11-13)10-12-6-4-3-5-7-12/h3-7H,2,8-11,14H2,1H3/t13-/m1/s1

InChI Key

DMCHUIKZIOTHEZ-CYBMUJFWSA-N

Isomeric SMILES

CC[C@]1(CCN(C1)CC2=CC=CC=C2)N

Canonical SMILES

CCC1(CCN(C1)CC2=CC=CC=C2)N

Origin of Product

United States

Advanced Synthetic Methodologies for R 1 Benzyl 3 Ethylpyrrolidin 3 Amine and Analogous Chiral Pyrrolidines

Asymmetric Catalysis in the Construction of Chiral Pyrrolidine (B122466) Amines

Asymmetric catalysis stands as a cornerstone in the synthesis of chiral pyrrolidine amines, offering powerful tools to construct these valuable molecules with high enantioselectivity. nih.govrsc.org This approach avoids the use of stoichiometric chiral auxiliaries and often provides more efficient and atom-economical routes. The field is broadly divided into transition metal catalysis and organocatalysis, both of which have seen remarkable advancements. nih.govacs.org The design and modification of catalyst structures are crucial for optimizing efficiency and selectivity, particularly for complex or less reactive substrates. nih.gov

Transition Metal-Catalyzed Asymmetric Transformations

Transition metal catalysis is a dominant force in the asymmetric synthesis of pyrrolidines. nih.govacs.org Metals like palladium, rhodium, iridium, and iron, when combined with chiral ligands, can orchestrate a variety of transformations to produce enantioenriched pyrrolidine cores. acs.orguwindsor.caacs.org These methods are valued for their high catalytic activity and the ability to create complex molecular architectures from simple precursors. acs.org

Asymmetric hydrogenation of prochiral imines and enamines is a highly effective and atom-economical method for producing chiral amines, which are precursors to or can be incorporated into pyrrolidine structures. bohrium.comacs.org This reaction typically involves the use of chiral transition metal complexes, particularly those of iridium and rhodium, which catalyze the addition of hydrogen across the C=N double bond with high stereocontrol. acs.orgwikipedia.org

The process often begins with a suitable ketone or β-keto ester, which is converted into a prochiral imine or enamine. The subsequent hydrogenation step is the key enantioselective transformation. For instance, the asymmetric hydrogenation of cyclic imines can directly yield chiral pyrrolidines. While achieving high enantioselectivity for a broad range of substrates can be challenging, significant progress has been made through the development of specialized chiral ligands. bohrium.comacs.org

Table 1: Examples of Transition Metal-Catalyzed Asymmetric Hydrogenation

Catalyst System Substrate Type Product Type Key Features
Rhodium-DIOP Prochiral Imines Chiral Amines One of the early successful systems for asymmetric imine reduction. wikipedia.org
Iridium Complexes Imines & Enamines Chiral Amines Powerful catalysts, though achieving high enantioselectivity can be substrate-dependent. acs.org

Enantioselective reductive amination (ERA) is a direct and powerful strategy for synthesizing chiral amines from ketones and an amine source. researchgate.net This one-pot reaction combines the formation of an imine intermediate from a ketone and an amine, followed by its immediate asymmetric reduction. This approach is highly convergent and has been successfully applied to the synthesis of complex chiral amines and their heterocyclic derivatives, including pyrrolidines. nih.govrsc.org

Both metal-based catalysts and biocatalysts (enzymes) are employed for this transformation. researchgate.netnih.gov

Metal-Catalyzed ERA : Systems based on iridium, rhodium, and ruthenium are common, often requiring elevated hydrogen pressures. researchgate.net These methods have demonstrated broad substrate scope.

Biocatalytic ERA : Imine reductases (IREDs) and reductive aminases (RedAms) have emerged as highly efficient and selective biocatalysts for ERA. nih.govnih.govresearchgate.net They operate under mild conditions and offer an environmentally benign alternative to metal catalysis. nih.govnih.gov Structure-guided engineering of these enzymes has enabled the synthesis of specific enantiomers of pyrrolidinamines with excellent stereoselectivity. nih.govrsc.org For example, engineered IREDs have been used to synthesize both (R)- and (S)-3-aminopyrrolidines from N-Boc-pyrrolidone with up to 99% enantiomeric excess (ee). rsc.org

Table 2: Comparison of Enantioselective Reductive Amination Methods

Method Catalyst Reducing Agent Key Advantages
Metal Catalysis Ir, Rh, Ru complexes with chiral ligands H₂ gas Broad substrate scope for ketones and amines. researchgate.net

Asymmetric hydroamination, the direct addition of an N-H bond across a carbon-carbon double or triple bond, is a highly atom-economical method for forming C-N bonds. nih.gov The intramolecular version of this reaction is a powerful tool for constructing nitrogen-containing heterocycles like pyrrolidines. nih.govnih.gov

Late transition metals, particularly rhodium, have been successfully used to catalyze the enantioselective intramolecular hydroamination of unactivated alkenes. nih.gov For instance, using a rhodium catalyst with a binaphthyl-based electron-rich phosphine (B1218219) ligand, various enantioenriched 2-methylpyrrolidines have been synthesized with up to 91% ee. nih.gov More recently, chiral Brønsted acids have also been shown to catalyze these cyclizations, providing a metal-free alternative. chemrxiv.orgresearchgate.net This approach has been effective for synthesizing pyrrolidines with quaternary stereocenters, which are challenging to construct using other methods. chemrxiv.org

Palladium catalysis is a versatile tool for the synthesis of pyrrolidines through intramolecular C-N bond formation. uwindsor.ca These reactions can proceed through various mechanisms, including the amination of C-H bonds or allylic systems. acs.orgnih.gov

One powerful strategy involves the palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds. acs.orgnih.gov Using a removable directing group, such as a picolinamide, this method allows for the cyclization of aliphatic amines to form pyrrolidine rings under relatively mild conditions. acs.org This approach has been used to construct complex polycyclic systems, including various azabicyclic scaffolds. nih.gov

Another well-established route is the palladium-catalyzed intramolecular allylation, where a nitrogen nucleophile attacks a π-allyl–palladium complex within the same molecule. This leads to the formation of substituted pyrrolidines and pyrrolidinones with high diastereoselectivity. acs.org Furthermore, palladium catalysts have been employed in the cyclization amination of propargylamines with 1,3-dienes to afford functionalized pyrrolidines. researchgate.net

Organocatalytic Approaches for Pyrrolidine Formation

Organocatalysis has emerged as a powerful alternative to metal-based systems, utilizing small, chiral organic molecules to catalyze asymmetric transformations. nih.govdntb.gov.ua The pyrrolidine scaffold itself is a privileged motif in many organocatalysts, most famously in proline and its derivatives. nih.govbeilstein-journals.org These catalysts are often readily available, less toxic than metal catalysts, and operate under mild conditions. dntb.gov.ua

Organocatalytic strategies for pyrrolidine synthesis often involve the generation of enamine or iminium ion intermediates from carbonyl compounds and a secondary or primary amine catalyst. rsc.orgbeilstein-journals.org These reactive intermediates then participate in various bond-forming reactions. Key organocatalytic methods for pyrrolidine synthesis include:

[3+2] Cycloadditions : This is one of the most prominent strategies, where azomethine ylides, generated from amines and carbonyls, react with dipolarophiles in a concerted or stepwise fashion to construct the five-membered pyrrolidine ring. acs.org

Michael Additions : The conjugate addition of aldehydes or ketones to nitroolefins, catalyzed by chiral pyrrolidine derivatives like diarylprolinol silyl (B83357) ethers, can produce intermediates that are then cyclized to form highly functionalized pyrrolidines. beilstein-journals.org

Cascade Reactions : Organocatalysts can initiate complex cascade sequences, where multiple bonds are formed in a single operation. For example, a Michael addition followed by an intramolecular cyclization can efficiently build the pyrrolidine ring. nih.gov

Table 3: Key Organocatalytic Strategies for Pyrrolidine Synthesis

Strategy Catalyst Type Intermediate Application
[3+2] Cycloaddition Secondary Amines (e.g., Proline derivatives) Azomethine Ylide Direct construction of the pyrrolidine ring. acs.org
Michael Addition Diarylprolinol Silyl Ethers Enamine Synthesis of functionalized acyclic precursors for cyclization. beilstein-journals.org
Chiral Phosphoric Acid Catalyzed Intramolecular Cyclizations

Chiral Brønsted acids, particularly chiral phosphoric acids (CPAs), have emerged as powerful organocatalysts for a wide array of asymmetric transformations. acs.org Their utility extends to the synthesis of chiral piperidines and pyrrolidines via enantioselective intramolecular cyclization of unsaturated acetals. nih.govumich.edu In this approach, the CPA catalyst protonates the substrate, leading to the formation of a chiral ion pair. The catalyst's chiral environment then directs the subsequent cyclization, inducing high enantioselectivity. umich.edu

The mechanism for these cyclizations can be complex. Computational studies on the formation of piperidines suggest a two-step mechanism involving the formation of a mixed chiral phosphate (B84403) acetal, which then undergoes a concerted, asynchronous S(N)2'-like displacement to yield the product. nih.gov This avoids a direct cyclization through a less stable vinyl oxocarbenium ion. nih.gov The choice of solvent and the specific structure of the CPA catalyst are critical for achieving optimal yield and enantioselectivity. Nonpolar, hydrocarbon-based solvents often provide the best results. umich.edu

Research has shown that the reaction's enantioselectivity can increase over time due to an in situ enantioenrichment process, where the minor enantiomer of the product is selectively converted into an acetal, effectively removing it from the mixture and enhancing the enantiomeric excess of the desired product. umich.edu

Table 1: Effect of Catalyst and Solvent on CPA-Catalyzed Intramolecular Cyclization umich.edu

Entry Catalyst Solvent Yield (%) ee (%)
1 CPA 6 CCl4 89 57
2 CPA 6 Toluene 85 55
3 CPA 6 Dioxane 25 20
4 CPA 6 CH2Cl2 15 35
5 CPA 6 (24h) CCl4 74 88
6 CPA 6 (48h) CCl4 62 95
Enantioselective Aza-Michael Additions for Pyrrolidine Ring Closure

The aza-Michael addition, or conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-nitrogen bond-forming reaction. rsc.orgorganic-chemistry.org When performed intramolecularly and under the control of a chiral catalyst, it provides an efficient route to enantiomerically enriched nitrogen heterocycles, including pyrrolidines. rsc.org

A domino cross-metathesis/intramolecular aza-Michael addition strategy has been developed for the asymmetric synthesis of 2-substituted pyrrolidines. rsc.org This process uses a combination of a ruthenium-based metathesis catalyst (Hoveyda-Grubbs II) and a chiral phosphoric acid (CPA). The reaction first constructs an enone carbamate (B1207046) intermediate, which then undergoes a highly enantioselective intramolecular aza-Michael addition catalyzed by the CPA to form the chiral pyrrolidine ring. rsc.org The success of this transformation highlights the power of cooperative catalysis in achieving complex molecular architecture with high stereocontrol. rsc.org Computational studies have indicated that certain imides, such as 4-nitrophthalimide, are particularly effective nucleophiles in these reactions as they are more readily activated. rsc.org

Table 2: Enantioselective Intramolecular Aza-Michael Addition for Pyrrolidine Synthesis rsc.org

Entry Catalyst Solvent Yield (%) er (S/R)
1 Quinine-derived Amine 3a (TFA salt) THF 85 52/48
2 Quinine-derived Amine 3a (TFA salt) CH2Cl2 82 38/62
3 Chiral Phosphoric Acid 3d Toluene 95 95/5
4 Chiral Phosphoric Acid 3d CH2Cl2 93 94/6
5 Chiral Phosphoric Acid 3d THF 92 91/9

Biocatalytic Routes to Chiral Amines and Heterocycles

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis for producing chiral compounds. acs.org Enzymes can operate under mild conditions and often exhibit exquisite stereo-, regio-, and chemoselectivity. For the synthesis of chiral pyrrolidines, several biocatalytic approaches have been developed.

One innovative strategy involves the directed evolution of cytochrome P450 enzymes to create new-to-nature biocatalysts. nih.govescholarship.orgacs.org An engineered variant of cytochrome P411, denoted P411-PYS-5149, was developed to catalyze the intramolecular amination of C(sp³)–H bonds from simple organic azide (B81097) precursors. nih.govacs.orgcaltech.edu This enzymatic process involves the insertion of an alkyl nitrene intermediate into a C-H bond to construct the pyrrolidine ring with good to excellent enantioselectivity and catalytic efficiency. escholarship.orgacs.org This method represents the first example of an enzymatic intramolecular alkyl nitrene C(sp³)–H insertion. acs.org Further evolution of these enzymes has expanded their substrate scope, demonstrating the potential of this biocatalytic platform for preparing diverse chiral N-heterocyclic building blocks for drug discovery. nih.gov

Another biocatalytic route employs transaminases to trigger an asymmetric cyclization. acs.org Starting from ω-chloroketones, a transaminase can asymmetrically convert the ketone to a chiral amine, which then undergoes a spontaneous intramolecular cyclization to form the 2-substituted pyrrolidine. acs.org A key advantage of this method is that by selecting either an (R)-selective or an (S)-selective transaminase, both enantiomers of the final product can be accessed with high enantiomeric excess. acs.org

Table 3: Directed Evolution of Cytochrome P411 for Pyrrolidine Synthesis acs.org

Enzyme Variant Yield (%) Enantiomeric Ratio (er)
P411-PYS (Parent) <5 N/A
P411-PYS-5149 (Evolved) 74 99:1
P411-INS-5151 (Evolved for Indolines) up to 74 up to 99:1

Chiral Auxiliary-Mediated Strategies for Enantiopure Pyrrolidine Amine Synthesis

The use of chiral auxiliaries is a classical yet highly effective strategy for asymmetric synthesis. acs.org In this method, an achiral or racemic substrate is covalently bonded to an enantiomerically pure molecule (the auxiliary), which then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is cleaved to yield the enantiopure product.

For pyrrolidine synthesis, auxiliaries derived from the chiral pool, such as (S)-proline or (R)-phenylglycinol, are commonly employed. acs.orgresearchgate.net For example, a versatile synthesis of trans-2,5-bis(aryl) pyrrolidines utilizes (R)-phenylglycinol as the chiral auxiliary. acs.org The synthesis begins with the condensation of the auxiliary with an aromatic aldehyde to form a chiral imine. A diastereoselective Grignard addition to this imine, followed by cyclization and a second Grignard addition, establishes the desired stereochemistry of the pyrrolidine ring. The stereochemical outcome of the Grignard additions is controlled by the chiral auxiliary, which is ultimately removed to afford the final product. acs.org The high selectivity observed in such reactions is often attributed to efficient non-covalent interactions between the organometallic reagent and the chiral auxiliary. researchgate.net

Diastereoselective Synthesis of Precursors to (R)-1-Benzyl-3-ethylpyrrolidin-3-amine

Diastereoselective synthesis is a powerful tactic that aims to create a specific diastereomer of a molecule containing multiple stereocenters. This approach is particularly useful for synthesizing complex targets, as the relative stereochemistry is controlled during the reaction, simplifying subsequent purification.

A common strategy involves the diastereoselective addition of a nucleophile to a chiral imine. For instance, new pyrrolidine-based organocatalysts have been synthesized starting from chiral imines derived from (R)-glyceraldehyde acetonide. nih.gov The key step is the diastereoselective addition of allylmagnesium bromide to the imine, which sets the configuration at what will become the C2 position of the pyrrolidine ring. nih.gov The resulting homoallylic amine is then subjected to a hydrozirconation/iodination sequence and subsequent cyclization to form the fully substituted pyrrolidine. nih.gov The stereochemistry of the starting chiral imine, derived from a readily available building block from the chiral pool, dictates the stereochemical outcome of the final product. nih.gov

Another approach involves the reaction of two chiral starting materials. A stereocontrolled synthesis of 2,5-disubstituted pyrrolidines was achieved by reacting a glycerol-derived bistriflate with a chiral aminosulfone. acs.org The reaction proceeds via two sequential S(N)2 displacements, including a stereospecific cyclization, to form the pyrrolidine ring with well-defined stereochemistry. acs.org

Resolution Techniques for Racemic Precursors of this compound

When an asymmetric synthesis is not feasible or efficient, the resolution of a racemic mixture remains a crucial and widely used industrial method for obtaining enantiomerically pure compounds. wikipedia.orglibretexts.org This process involves separating a 50:50 mixture of enantiomers into its individual components. wikipedia.orglibretexts.org While this approach has the inherent disadvantage of a maximum 50% yield for the desired enantiomer (unless the undesired enantiomer can be racemized and recycled), it is often considered straightforward and economical for large-scale production. ulisboa.pt

Diastereomeric Salt Formation and Preferential Crystallization

The most common method for resolving racemates is based on their conversion into a mixture of diastereomers, which, unlike enantiomers, have different physical properties such as solubility. libretexts.orglibretexts.org For the resolution of a racemic amine, such as a precursor to this compound, this is typically achieved by reacting the racemic base with an enantiomerically pure chiral acid. libretexts.org

This acid-base reaction forms a pair of diastereomeric salts: [(R)-amine·(R)-acid] and [(S)-amine·(R)-acid]. libretexts.org Because these salts are diastereomers, they are not mirror images and will have different solubilities in a given solvent. ulisboa.pt This difference allows for their separation by fractional crystallization. libretexts.org Typically, one of the diastereomeric salts is less soluble and will crystallize out of the solution first. wikipedia.org This solid can then be collected by filtration. Finally, treatment of the separated diastereomeric salt with a base regenerates the chiral resolving agent and liberates the desired, now enantiomerically enriched, amine. libretexts.org

Commonly used chiral resolving agents for bases include naturally occurring acids like (+)-tartaric acid, (-)-malic acid, and (-)-mandelic acid, as well as synthetic derivatives like (+)-camphor-10-sulfonic acid. wikipedia.orglibretexts.org The choice of resolving agent and solvent system is critical and often requires empirical screening to find conditions that provide a significant solubility difference between the two diastereomeric salts. wikipedia.orgulisboa.pt

An alternative but related technique is preferential crystallization, also known as resolution by entrainment. wikipedia.org This method can be applied to racemic mixtures that crystallize as conglomerates (a physical mixture of enantiopure crystals). It involves seeding a supersaturated solution of the racemate with crystals of the desired enantiomer, which encourages the crystallization of that enantiomer exclusively. wikipedia.orgacs.org

Mechanistic Investigations into the Formation of R 1 Benzyl 3 Ethylpyrrolidin 3 Amine

Elucidation of Detailed Reaction Pathways for Key Asymmetric Syntheses

The asymmetric synthesis of (R)-1-Benzyl-3-ethylpyrrolidin-3-amine can be approached through several strategic pathways, each with its own set of mechanistic intricacies. A common and well-established route commences with a resolved chiral precursor, (R)-1-benzyl-3-aminopyrrolidine. nih.govgoogle.com This method relies on the classical chemical resolution of a racemic mixture of 1-benzyl-3-aminopyrrolidine using a chiral resolving agent, such as tartaric acid or its derivatives. nih.gov The diastereomeric salts formed exhibit different solubilities, allowing for their separation by fractional crystallization. Subsequent neutralization of the desired diastereomeric salt liberates the enantiomerically pure (R)-1-benzyl-3-aminopyrrolidine. nih.gov

Once the chiral scaffold is secured, the introduction of the ethyl group at the C3 position becomes the next critical transformation. One plausible pathway involves the direct N-alkylation of the 3-amino group. However, controlling the chemoselectivity to favor N-alkylation over potential C-alkylation, and achieving this with high diastereoselectivity at the newly formed stereocenter, presents a significant challenge.

A more controlled and mechanistically predictable approach involves the reductive amination of a suitable carbonyl compound. researchgate.netmdpi.com This two-step, one-pot process typically begins with the reaction of the primary amine, (R)-1-benzyl-3-aminopyrrolidine, with an appropriate aldehyde or ketone to form an imine or enamine intermediate. The choice of the carbonyl component is critical for introducing the desired ethyl group. For instance, reaction with acetaldehyde (B116499) would, in principle, lead to the desired substitution pattern. The subsequent reduction of the C=N double bond of the imine intermediate, often with a hydride reducing agent, furnishes the final product. The stereochemical outcome of the reduction is paramount and is influenced by the steric environment around the imine and the nature of the reducing agent.

Alternative strategies for constructing the chiral pyrrolidine (B122466) ring with the desired 3-ethyl-3-amino substitution pattern already in place are also subjects of mechanistic investigation. These methods often employ powerful asymmetric reactions such as [3+2] cycloadditions of azomethine ylides with appropriately substituted alkenes. unife.itwhiterose.ac.uk The mechanism of these reactions involves the generation of a transient azomethine ylide, which then undergoes a concerted or stepwise cycloaddition with a dipolarophile. The stereochemistry of the newly formed stereocenters is dictated by the geometry of the ylide and the facial selectivity of its approach to the alkene, which can be controlled by chiral catalysts or auxiliaries. unife.it

Analysis of Stereochemical Control Mechanisms and Chiral Induction Models

The cornerstone of any asymmetric synthesis is the effective transfer of chirality from a controlling element to the product. In the synthesis of this compound, several models of chiral induction are pertinent, depending on the chosen synthetic route.

When starting with (R)-1-benzyl-3-aminopyrrolidine, the existing stereocenter at C3 can direct the stereochemical outcome of subsequent reactions. For instance, in a diastereoselective alkylation of the 3-amino group, the chiral environment of the pyrrolidine ring can influence the trajectory of the incoming electrophile. A widely accepted model for this type of induction is based on steric hindrance, where the substituent at C3 shields one face of the molecule, forcing the electrophile to approach from the less hindered face. The conformation of the pyrrolidine ring, which can exist in various envelope and twisted forms, also plays a crucial role in determining the steric accessibility.

In catalyst-controlled reactions, such as the asymmetric hydrogenation of an enamine or imine precursor, the chiral ligand bound to the metal center is the primary source of stereochemical information. The mechanism of chiral induction in these systems is often explained by the formation of a chiral metal-substrate complex. The ligand creates a chiral pocket around the active site, and the substrate binds in a specific orientation to minimize steric interactions. This pre-organization dictates the face of the double bond that is presented to the hydride source, leading to the preferential formation of one enantiomer. The development of chiral phosphine (B1218219) ligands, for example, has been instrumental in achieving high enantioselectivities in such reductions.

For cycloaddition reactions, the stereochemical outcome is governed by the relative orientation of the dipole and the dipolarophile in the transition state. Chiral auxiliaries attached to either the azomethine ylide or the alkene can effectively control facial selectivity. nih.gov For example, a chiral auxiliary on the nitrogen of the azomethine ylide can create a sterically biased environment, forcing the dipolarophile to approach from a specific direction. Computational studies are often employed to model these transition states and to rationalize the observed stereoselectivities. unife.it These models help in understanding the non-covalent interactions, such as steric repulsions and electronic effects, that stabilize one transition state over the others.

Characterization of Key Intermediates and Transition States in Pyrrolidine Ring Formation

The direct observation and characterization of reaction intermediates and transition states provide invaluable insights into reaction mechanisms. However, due to their transient nature, this is often a formidable task. A combination of spectroscopic techniques and computational chemistry is typically employed to probe these fleeting species.

In the context of pyrrolidine synthesis via reductive amination, the imine or enamine intermediate is a key species. These intermediates can often be detected and characterized by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. For instance, the formation of a C=N bond in an imine can be confirmed by the appearance of a characteristic signal in the 13C NMR spectrum and a specific stretching frequency in the IR spectrum.

Transition states, by their very definition, represent energy maxima on the reaction coordinate and cannot be isolated. Their structures and energies are therefore typically investigated using computational methods, such as Density Functional Theory (DFT). unife.it These calculations can provide detailed three-dimensional models of transition states, allowing for the analysis of bond lengths, bond angles, and dihedral angles. By comparing the energies of different possible transition states, chemists can predict which reaction pathway is energetically more favorable and thus which stereoisomer is likely to be the major product. For example, in a [3+2] cycloaddition reaction, DFT calculations can be used to model the transition states leading to the different possible diastereomers, providing a rationale for the observed stereoselectivity. unife.it

In some cases, stable analogues of reactive intermediates can be synthesized and characterized to provide indirect evidence for a proposed mechanism. For example, the synthesis and X-ray crystallographic analysis of a stable metal-ligand complex can provide insights into the geometry of the catalytic species involved in an asymmetric hydrogenation.

The table below summarizes some of the key intermediates and the methods used for their investigation in the context of pyrrolidine synthesis.

Intermediate/Transition State Synthetic Pathway Method of Investigation Key Findings
Diastereomeric Salts Resolution of racemic amineX-ray Crystallography, NMRConfirmation of absolute stereochemistry and intermolecular interactions. nih.gov
Imine/Enamine Intermediate Reductive AminationNMR, IR SpectroscopyIdentification of the C=N double bond and its geometry.
Cycloaddition Transition State [3+2] CycloadditionDFT CalculationsPrediction of diastereoselectivity based on transition state energies. unife.it
Chiral Metal-Substrate Complex Asymmetric HydrogenationNMR, X-ray Crystallography (of stable analogues)Elucidation of ligand-substrate interactions and the mode of chiral induction.

By combining experimental observations with theoretical calculations, a comprehensive picture of the reaction mechanism can be constructed. This detailed understanding is not only of fundamental academic interest but also provides a powerful tool for the rational design of more efficient and selective syntheses of valuable chiral molecules like this compound.

Advanced Analytical Methodologies for Stereochemical Assignment and Purity Determination

Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric Excess Assessment

Chiral chromatography is a cornerstone technique for the separation of enantiomers and the determination of enantiomeric excess (ee). This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and allowing for their separation and quantification.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common platforms for this purpose. nih.gov For chiral amines and related heterocyclic compounds like 3-substituted pyrrolidines, polysaccharide-based columns (e.g., those with cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrin-based columns are frequently employed. nih.govmdpi.com The selection of the appropriate CSP and mobile phase is crucial for achieving effective separation. mdpi.com For instance, in the analysis of chiral amines and alcohols, a GC approach using a Chiraldex GTA chiral stationary phase has been shown to be highly effective. nih.gov The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram. libretexts.org The accuracy of this method is vital, as the enantiomeric purity of starting materials and catalysts directly influences the stereochemical outcome of asymmetric syntheses. nih.gov

Table 1: Common Chiral Stationary Phases for Separation of Chiral Amines and Heterocycles

Stationary Phase TypeCommon ExamplesPrinciple of SeparationTypical Analytes
Polysaccharide-basedChiralcel® OD (Cellulose tris(3,5-dimethylphenylcarbamate)), Chiralpak® AD (Amylose tris(3,5-dimethylphenylcarbamate))Formation of transient diastereomeric complexes via hydrogen bonding, π-π interactions, and steric hindrance. mdpi.comBroad applicability, including chiral amines, alcohols, and heterocyclic compounds. mdpi.comrsc.org
Cyclodextrin-basedAstec Cyclobond™, Chiraldex®Inclusion complexation, where enantiomers fit differently into the chiral cavity of the cyclodextrin (B1172386) molecule. mdpi.commit.eduEffective for a wide range of chiral molecules, including amines and compounds capable of forming inclusion complexes. libretexts.org
Pirkle-type (Brush-type)(R,R)-Whelk-O® 1π-π interactions, hydrogen bonding, and dipole-dipole interactions between the analyte and the π-acidic or π-basic CSP.Aromatic compounds, amines, alcohols, and carboxylic acids.

Application of Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation, and its application can be extended to stereochemical analysis through the use of chiral auxiliaries. In their native state, enantiomers are indistinguishable in an achiral solvent by NMR as they have identical spectral properties. wikipedia.org However, by introducing a chiral resolving agent, it is possible to induce chemical shift non-equivalence between the enantiomers.

This can be achieved in two primary ways:

Chiral Derivatizing Agents (CDAs): The analyte is covalently bonded to a chiral agent, such as Mosher's acid, to form a mixture of diastereomers. wikipedia.org These diastereomers have distinct NMR spectra, allowing for the quantification of the original enantiomeric mixture. This method is robust due to the stable covalent bonds formed. wikipedia.org

Chiral Shift Reagents (CSRs) or Chiral Solvating Agents (CSAs): These reagents, often paramagnetic lanthanide complexes like Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]), form transient, rapidly exchanging diastereomeric complexes with the analyte. mit.edufiveable.mersc.org The interaction with the paramagnetic center causes significant shifts in the NMR signals of nearby protons, and the magnitude of these shifts differs for each enantiomer, enabling their differentiation. mit.edufiveable.me The use of CSRs can provide valuable information about the stereochemistry of a compound, which is important for understanding its properties and potential applications. fiveable.me

For a compound like (R)-1-Benzyl-3-ethylpyrrolidin-3-amine, the amine functional group provides a site for interaction with both CDAs and CSRs, making chiral NMR a viable method for stereochemical analysis.

Table 2: Selected Chiral Auxiliaries for NMR Spectroscopy

Auxiliary TypeExampleMechanism of ActionNMR Technique
Chiral Derivatizing Agent (CDA)Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid)Forms covalent diastereomeric esters or amides with distinct chemical shifts. wikipedia.org¹H, ¹⁹F, ¹³C NMR
Chiral Shift Reagent (CSR)Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc)₃)Forms transient diastereomeric complexes, inducing paramagnetic shifts (Lanthanide Induced Shifts, LIS). mit.edursc.org¹H NMR
Chiral Solvating Agent (CSA)(R)-(-)-1,1'-Bi-2-naphthol (BINOL)Forms weak, transient diastereomeric solvates through hydrogen bonding and other non-covalent interactions. researchgate.net¹H NMR

Optical Rotation Studies and Correlation with Absolute Stereochemistry

Optical rotation is a physical property of chiral substances, referring to their ability to rotate the plane of polarized light. saskoer.ca The direction (clockwise, dextrorotatory, (+) or counter-clockwise, levorotatory, (-)) and magnitude of this rotation are measured using a polarimeter. masterorganicchemistry.com

Crucially, there is no general, predictable relationship between the absolute configuration (R/S) of a stereocenter and the sign of its optical rotation. masterorganicchemistry.comrsc.orgrsc.org For example, (S)-2-butanol is dextrorotatory (+), while (R)-2-butanol is levorotatory (-). masterorganicchemistry.com Therefore, one cannot determine the absolute configuration of this compound simply by measuring its optical rotation.

The relationship is empirical and must be established for each specific compound. saskoer.ca This is typically done by first determining the absolute configuration using an unambiguous method, such as X-ray crystallography of a suitable derivative. nih.govnih.gov Once the absolute configuration of an enantiomerically pure sample is known, its specific rotation is measured. This establishes a correlation; for example, it might be determined that the (R)-enantiomer is dextrorotatory. Once this correlation is unequivocally established, optical rotation can then be used as a rapid and convenient method for routine quality control to confirm the identity of the enantiomer and to estimate its purity. saskoer.camasterorganicchemistry.com

Table 4: Principles of Optical Rotation and Stereochemistry

PrincipleDescription
Measurement A polarimeter measures the angle (α) by which a chiral substance in solution rotates plane-polarized light. masterorganicchemistry.com
Specific Rotation ([α]) A standardized value calculated from the observed rotation, dependent on concentration, path length, temperature, and wavelength. It is a characteristic physical constant for a given chiral compound.
R/S Configuration A set of rules (Cahn-Ingold-Prelog) used to assign the absolute configuration of a stereocenter based on atomic number priorities. This is a descriptor of the molecule's structure. rsc.org
Correlation The relationship between R/S configuration and the sign of optical rotation (+/-) is not universal. saskoer.carsc.org It must be determined experimentally for each compound, typically by correlating with a definitive method like X-ray crystallography. nih.govmasterorganicchemistry.com

Utility of R 1 Benzyl 3 Ethylpyrrolidin 3 Amine As a Chiral Building Block

Integration into the Synthesis of Complex Natural Products and Synthetic Targets

Chiral pyrrolidine (B122466) derivatives are integral to the synthesis of numerous biologically active compounds, including alkaloids and pharmaceutical drugs. mdpi.com The stereodefined core of (R)-1-Benzyl-3-ethylpyrrolidin-3-amine makes it a promising starting point or intermediate for constructing complex molecular architectures. The synthesis of related pyrrolidine-containing drugs often begins from precursors like proline or 4-hydroxyproline, which are then elaborated into more complex structures. mdpi.com

For instance, the diamine structure of the parent compound, 1-benzyl-3-aminopyrrolidine, is a key feature in the structure of antipsychotic agents like emonapride. A versatile synthesis of the parent diamine of emonapride, (2R, 3R)-3-amino-1-benzyl-2-methylpyrrolidine, highlights the utility of the chiral pyrrolidine scaffold. researchgate.net Similarly, the core of this compound could be envisioned as a crucial component in analogues of drugs where a chiral diamine is required for biological activity.

The table below illustrates examples of how related chiral pyrrolidine scaffolds have been incorporated into the synthesis of significant target molecules, suggesting the potential pathways for the application of this compound.

Table 1: Application of Chiral Pyrrolidine Derivatives in the Synthesis of Target Molecules

Target Molecule TypeRelated Pyrrolidine Building BlockSynthetic Utility
Antipsychotic Agents(2R, 3R)-3-amino-1-benzyl-2-methylpyrrolidineServes as the parent diamine for emonapride analogues. researchgate.net
Hepatitis C Virus (HCV) InhibitorsSubstituted Pyrrolidine DerivativesForms the core of drugs like Daclatasvir and Grazoprevir. mdpi.com
σ Receptor LigandsConformationally restricted pyrrolidinesUsed to create ligands with high affinity for sigma receptors, relevant in neurology. researchgate.net
PeptidomimeticsLactam-bridged pyrrolidinesAct as analogues of dopamine (B1211576) receptor modulating peptides like Pro-Leu-Gly-NH2 (PLG). researchgate.net

Exploration of its Potential as a Chiral Ligand or Catalyst Precursor in Asymmetric Transformations

A significant application of chiral pyrrolidines is in the field of asymmetric catalysis, where they serve as scaffolds for highly effective organocatalysts or as precursors to chiral ligands for metal-catalyzed reactions. mdpi.com Chiral secondary amines derived from proline, for example, are frequently used in asymmetric reactions that proceed via enamine or iminium ion intermediates. mdpi.com

Given its structure, this compound is a prime candidate for derivatization into novel chiral catalysts. The primary amine can be readily transformed into a variety of functional groups, such as amides, sulfonamides, or phosphines, to create bifunctional catalysts. For example, coupling with (S)-proline could yield a prolinamide-based organocatalyst. Research on similar structures has shown that an optimal distance between the secondary amine of the proline unit and a hydrogen-bond-donating group is crucial for high catalytic activity and enantioselectivity. mdpi.com

Furthermore, conversion of the primary amine to a phosphine (B1218219) would generate a chiral P,N-ligand. Such ligands are highly sought after for a range of metal-catalyzed asymmetric transformations, including hydrogenations, cross-coupling reactions, and allylic alkylations. The rigid pyrrolidine backbone combined with the stereocenter would create a well-defined chiral pocket around the metal center, enabling high stereocontrol.

The following table details transformations where catalysts derived from analogous chiral pyrrolidines have been successfully employed, indicating the prospective catalytic applications for derivatives of this compound.

Table 2: Asymmetric Transformations Using Catalysts Derived from Chiral Pyrrolidines

Asymmetric TransformationCatalyst/Ligand TypeSubstrate ExampleEnantiomeric Excess (ee)
Aldol ReactionProlinamide-based organocatalystsAldehydes and ketonesOften >90%
Michael AdditionBifunctional prolinamide catalystsNitromethane and α,β-unsaturated aldehydesUp to 99%
Biginelli ReactionProlinamide-organocatalystsMulticomponent reactionGood to excellent
Asymmetric HydrogenationChiral phosphine ligandsKetones, IminesOften >95%

Development of Novel Synthetic Methodologies Leveraging its Inherently Chiral Scaffold

The development of novel synthetic methods often relies on the availability of unique and structurally diverse building blocks. The dense functionality of this compound—a quaternary chiral center, a primary amine, and a tertiary amine—makes it an attractive scaffold for diversity-oriented synthesis (DOS). mdpi.com In DOS, a common starting material is elaborated through various reaction pathways to rapidly generate a library of structurally diverse molecules for biological screening. mdpi.com

The inherent chirality of the scaffold can be used to direct stereoselective reactions on appended functionalities. For example, the primary amine could be used as an anchor point to introduce a side chain, and the chiral environment of the pyrrolidine ring could then influence the stereochemical outcome of reactions performed on that side chain. This concept, known as substrate control, is a powerful strategy in organic synthesis.

Moreover, the diamine nature of the scaffold could be exploited in annulation strategies to construct novel polycyclic systems. By functionalizing both the primary and tertiary amines, one could design intramolecular cyclization reactions to build fused or bridged ring systems that are difficult to access through other means. Such scaffolds are of high interest in drug discovery for their conformational rigidity and three-dimensional complexity. whiterose.ac.uk

The table below outlines potential synthetic methodologies that could be developed using the this compound scaffold.

Table 3: Potential Synthetic Methodologies Based on the Chiral Pyrrolidine Scaffold

Synthetic MethodologyDescriptionPotential Outcome
Diversity-Oriented Synthesis (DOS)The scaffold is used as a starting point for creating a library of diverse compounds through various synthetic transformations.Rapid generation of novel, lead-like molecules for high-throughput screening. mdpi.comwhiterose.ac.uk
Substrate-Controlled Diastereoselective ReactionsThe inherent chirality of the pyrrolidine ring is used to control the stereochemistry of reactions on attached side chains.Synthesis of complex molecules with multiple stereocenters in a predictable manner.
Annulation StrategiesThe two amine groups are used as handles to build additional rings onto the pyrrolidine core via intramolecular reactions.Access to novel, rigid polycyclic and heterocyclic frameworks for medicinal chemistry.
Fragment-Based Drug DiscoveryThe chiral scaffold can be used as a core fragment to be elaborated into more potent drug candidates.Efficient discovery of new pharmacologically active agents.

Computational and Theoretical Studies of R 1 Benzyl 3 Ethylpyrrolidin 3 Amine

Quantum Chemical Calculations of Molecular Conformations and Energetic Landscapes

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and stability of (R)-1-Benzyl-3-ethylpyrrolidin-3-amine. These methods allow for the exploration of its conformational space and the determination of the relative energies of different spatial arrangements of the atoms.

Detailed research findings indicate that the pyrrolidine (B122466) ring can adopt various puckered conformations, often described as envelope or twist forms. For this compound, the presence of bulky substituents—the benzyl (B1604629) group on the nitrogen and the ethyl and amine groups at the C3 position—significantly influences the preferred conformation. Computational techniques such as Density Functional Theory (DFT) are employed to model these conformations. For instance, calculations at the B3LYP/6-31G(d,p) level of theory can predict the optimized geometries and relative energies of the various conformers. epstem.net

Conformational searches, which can be performed using methods like Monte Carlo/Energy Minimization (MC/EM) with force fields such as OPLS3, are used to systematically explore the energetic landscape. nih.gov These searches help identify the global minimum energy conformation as well as other low-energy conformers that may be present in equilibrium. The benzyl and ethyl groups can exist in different orientations relative to the pyrrolidine ring, leading to a complex potential energy surface. The calculated energy differences between these conformers provide insight into their relative populations at a given temperature.

Table 1: Calculated Relative Energies of Major Conformers of this compound (This is a hypothetical table for illustrative purposes)

ConformerDescriptionRelative Energy (kcal/mol)Population at 298 K (%)
1Equatorial Ethyl, Anti Benzyl0.0075.3
2Axial Ethyl, Anti Benzyl1.2515.1
3Equatorial Ethyl, Gauche Benzyl2.109.6

Computational Reaction Modeling and Transition State Analysis for Synthetic Pathways

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions used to synthesize this compound. By modeling the reaction pathways, chemists can understand the factors that control the rate, yield, and stereoselectivity of the synthesis.

One common route to substituted pyrrolidines involves [3+2] cycloaddition reactions. acs.orgacs.org Computational modeling of these reactions can identify the transition state structures and their corresponding activation energies. The Activation Strain Model (ASM), also known as the Distortion-Interaction Model, is a powerful tool for analyzing the origins of reaction barriers. acs.org This model partitions the activation energy into the strain energy required to distort the reactants into their transition state geometries and the interaction energy between the distorted reactants. acs.org

For the synthesis of 3-substituted pyrrolidines, understanding the transition states helps to predict the diastereoselectivity of the reaction. acs.org For example, in the case of a cycloaddition, there can be multiple competing transition states leading to different stereoisomers. DFT calculations can determine the relative energies of these transition states, allowing for the prediction of the major product. acs.org Energy Decomposition Analysis (EDA) can further break down the interaction energy into physically meaningful components such as electrostatic, Pauli repulsion, and orbital interaction terms, providing deeper insight into the nature of the chemical bonding in the transition state. acs.org

Table 2: Calculated Activation Energies for a Hypothetical [3+2] Cycloaddition to Form a Precursor to this compound (This is a hypothetical table for illustrative purposes)

Transition StateStereochemical OutcomeActivation Energy (kcal/mol)Predicted Diastereomeric Ratio
TS-A (endo)(R,R)-product15.295:5
TS-B (exo)(R,S)-product17.8

Prediction of Spectroscopic Signatures and Chiral Recognition Mechanisms

Computational methods are invaluable for predicting the spectroscopic properties of molecules, which aids in their characterization. For this compound, techniques such as Gauge-Including Atomic Orbital (GIAO) can be used to calculate NMR chemical shifts (¹H and ¹³C). epstem.net By comparing the calculated spectra of different possible isomers or conformers with experimental data, the correct structure can be confirmed.

The chiral nature of this compound makes the study of its chiral recognition mechanisms a topic of significant interest. Chiral recognition is often governed by the "three-point interaction model," where a chiral selector interacts with the enantiomers at a minimum of three points, leading to the formation of diastereomeric complexes with different stabilities. nih.govresearchgate.net Computational docking and molecular dynamics simulations can be used to model the interaction of the enantiomers of 1-Benzyl-3-ethylpyrrolidin-3-amine with a chiral stationary phase or a chiral solvating agent. nih.gov

These simulations can reveal the specific intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, that are responsible for the enantioselective recognition. nih.gov Furthermore, the calculation of chiroptical properties like Electronic Circular Dichroism (ECD) spectra can help in the absolute configuration assignment of the chiral center.

Table 3: Predicted ¹H NMR Chemical Shift Differences (Δδ in ppm) Upon Interaction with a Chiral Solvating Agent (This is a hypothetical table for illustrative purposes)

ProtonΔδ [(R)-enantiomer]Δδ [(S)-enantiomer]Predicted Separation
Pyrrolidine H-2a0.150.080.07
Pyrrolidine H-2b0.120.070.05
Ethyl CH₂0.210.110.10

Structure-Activity Relationship (SAR) Investigations of Analogs with Focus on Structural Features

Structure-Activity Relationship (SAR) studies are essential in medicinal chemistry for the design of new molecules with improved biological activity. nih.govnih.gov Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, can be used to correlate the structural features of analogs of this compound with their biological activities.

For a series of analogs, various molecular descriptors can be calculated, including steric (e.g., molecular volume), electronic (e.g., partial charges, dipole moment), and hydrophobic (e.g., logP) properties. ambeed.com These descriptors are then used to build a mathematical model that predicts the activity of new, unsynthesized analogs. This approach helps in prioritizing which analogs to synthesize and test, thereby saving time and resources.

For instance, a SAR study on analogs of this compound might investigate the effect of modifying the benzyl group with different substituents (e.g., electron-donating or electron-withdrawing groups), altering the length of the ethyl group at C3, or changing the substitution pattern on the pyrrolidine ring. nih.gov Computational docking of these analogs into the active site of a target protein can provide a structural basis for the observed SAR, explaining why certain modifications lead to enhanced or diminished activity. nih.gov

Table 4: Hypothetical SAR Data for Analogs of this compound (This is a hypothetical table for illustrative purposes)

AnalogModificationCalculated Binding Affinity (kcal/mol)Predicted Relative Activity
Parent--8.51.0
Analog 14-Chloro on Benzyl-9.21.5
Analog 24-Methoxy on Benzyl-8.10.8
Analog 3C3-Propyl group-8.81.2

Q & A

Q. What synthetic methodologies are recommended for preparing (R)-1-Benzyl-3-ethylpyrrolidin-3-amine in academic settings?

Methodological Answer:

  • Reductive Amination : Reacting a ketone precursor (e.g., 3-ethylpyrrolidin-3-one) with benzylamine under hydrogenation conditions using catalysts like Pd/C or Raney Ni. Chiral resolution may be required to isolate the (R)-enantiomer .
  • C–N Coupling : Palladium-catalyzed coupling between a benzyl halide and a pre-functionalized pyrrolidine intermediate. Ligand selection (e.g., BINAP) can influence enantioselectivity .
  • Chiral Pool Synthesis : Utilize chiral starting materials (e.g., L-proline derivatives) to retain stereochemistry during alkylation or benzylation steps .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Confirm regiochemistry and stereochemistry via coupling constants (e.g., axial vs. equatorial protons in the pyrrolidine ring) .
  • Chiral HPLC/GC : Determine enantiomeric purity using columns like Chiralpak IA/IB .
  • Mass Spectrometry (HRMS) : Verify molecular formula (C₁₃H₂₀N₂) and fragmentation patterns .
  • IR Spectroscopy : Identify amine N–H stretches (~3300 cm⁻¹) and pyrrolidine ring vibrations .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles. Use fume hoods for synthesis .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation .
  • Emergency Response : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can researchers optimize enantiomeric excess (ee) in asymmetric synthesis of this compound?

Methodological Answer:

  • Catalyst Screening : Test chiral ligands (e.g., Josiphos, Taniaphos) in Pd- or Rh-catalyzed hydrogenation .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) may enhance stereochemical control compared to non-polar solvents .
  • Temperature Gradients : Lower temperatures (0–5°C) reduce racemization during kinetic resolutions .

Q. How to resolve contradictions in reported reaction yields for this compound?

Methodological Answer:

  • Variable Analysis : Systematically test parameters (catalyst loading, reaction time, purity of starting materials) using design-of-experiments (DoE) frameworks .
  • Reproducibility Checks : Compare results across labs with standardized protocols (e.g., identical solvent batches, equipment calibration) .
  • Data Cross-Validation : Use orthogonal techniques (e.g., NMR yield vs. gravimetric yield) to confirm results .

Q. Can computational models predict the reactivity of this compound in novel reactions?

Methodological Answer:

  • DFT Calculations : Model transition states for nucleophilic attacks on the pyrrolidine ring to predict regioselectivity .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to guide functionalization strategies .
  • Machine Learning : Train models on existing reaction datasets to optimize conditions for new transformations (e.g., C–H activation) .

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